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Kasugamycin sulfate

Cat. No.: B1177855
CAS No.: 141506-21-0
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Description

Historical Context of Discovery and Isolation

Kasugamycin (B1663007) is an aminoglycoside antibiotic that was first isolated in 1965 from Streptomyces kasugaensis, a strain of the Streptomyces genus discovered near the Kasuga shrine in Nara, Japan. wikipedia.orgebi.ac.uk The discovery was made by Hamao Umezawa, who is also credited with the discovery of kanamycin (B1662678) and bleomycin. wikipedia.org Initially, it was identified as a substance that could prevent the growth of a fungus responsible for rice blast disease. wikipedia.orgnih.govjmb.or.kr Subsequent research revealed its efficacy against bacterial growth as well. wikipedia.org Kasugamycin is also known by the name kasumin. wikipedia.orgontosight.ai

The biosynthetic gene cluster for kasugamycin has been isolated and characterized from S. kasugaensis. jmb.or.krjmb.or.kr This has allowed for a deeper understanding of its production and the potential for genetic manipulation to create novel derivatives. The compound is composed of a D-chiro-inositol moiety, a unique aminosugar called kasugamine (B1673303) (2,4-diamino-2,3,4,6-tetradeoxy-D-arabino-hexose), and a carboxy-imino-methyl group. nih.govontosight.aimdpi.com

Kasugamycin was initially classified as an aminoglycoside antibiotic. wikipedia.orgebi.ac.ukontosight.aisigmaaldrich.com This class of antibiotics is known for targeting bacterial ribosomes to inhibit protein synthesis. ontosight.aiebsco.com Aminoglycosides are primarily effective against aerobic, gram-negative bacteria. ebsco.com Like other aminoglycosides, kasugamycin interferes with the translation process in bacteria, which is a critical step for their survival and proliferation. wikipedia.orgontosight.ai

The chemical structure of kasugamycin includes an amino-modified glycoside, which is a characteristic feature of aminoglycoside antibiotics. wikipedia.org However, its specific structure and mode of action present some unique characteristics that set it apart from other members of this class. nih.govfao.org

Kasugamycin exhibits several key differences from other aminoglycoside antibiotics. nih.govfao.org A significant distinction is its molecular structure; it lacks the deoxystreptamine moiety that is common to many other aminoglycosides like kanamycin, gentamicin (B1671437), and neomycin. nih.govwikipedia.org This structural uniqueness is a primary reason for its different mode of action. nih.gov

While most aminoglycosides are bactericidal, meaning they directly kill bacteria, kasugamycin is bacteriostatic, inhibiting bacterial growth and reproduction without directly causing cell death. fao.orgherts.ac.uk Another major difference is its effect on translational accuracy. Many aminoglycosides, such as streptomycin (B1217042), are known to cause misreading of the mRNA codon, leading to the synthesis of incorrect proteins. elifesciences.orguplcorp.com In contrast, kasugamycin inhibits protein synthesis without inducing codon misreading. nih.govjmb.or.kr This is attributed to its unique binding site on the ribosome. nih.gov Furthermore, kasugamycin has weak activity against clinically important human and animal pathogens, which is why it is not used in veterinary or human medicine, unlike many other aminoglycosides. fao.orguplcorp.com

Academic Significance and Research Trajectory

Since its discovery, kasugamycin has served as a valuable tool in scientific research. uplcorp.comfrontiersin.org It has been used extensively to study the mechanisms of protein synthesis in bacteria, particularly in gram-negative bacteria like Escherichia coli. uplcorp.com Its unique properties have made it a model compound for investigating how aminoglycoside antibiotics function and the development of antibiotic resistance. uplcorp.com

Researchers have utilized kasugamycin to explore the intricacies of ribosomal function and to identify the specific binding sites of antibiotics. uplcorp.comfrontiersin.org Its distinct mechanism of action has provided insights into different ways protein synthesis can be inhibited, contributing to the broader understanding of antimicrobial strategies. uplcorp.com

Kasugamycin has played a crucial role in elucidating the process of translation initiation and ribosomal function. wikipedia.orgebi.ac.ukfao.orgnih.gov It inhibits protein synthesis by interfering with the initiation step of translation. wikipedia.orgmdpi.com Structural studies, including X-ray crystallography, have revealed that kasugamycin binds within the mRNA channel of the 30S ribosomal subunit. wikipedia.orgfrontiersin.org

Specifically, it binds between the universally conserved G926 and A794 nucleotides in the 16S ribosomal RNA. wikipedia.org This binding site is distinct from the P-site tRNA binding location. wikipedia.org Instead of directly competing with the initiator tRNA, kasugamycin perturbs the mRNA path, thereby disrupting the crucial codon-anticodon interaction between the mRNA and the initiator tRNA. wikipedia.orgnih.govuplcorp.com This interference prevents the proper formation of the translation initiation complex. mdpi.com Recent studies have further refined this understanding, suggesting that kasugamycin can interfere with translation even after the 70S initiation complex has formed, with the extent of inhibition depending on the mRNA sequence immediately preceding the start codon. nih.govpnas.org

Expanding Research into Novel Biological Activities

Initially recognized and utilized in agriculture for its potent antifungal and antibacterial properties, kasugamycin has become the subject of expanding research into novel biological activities that transcend its conventional applications. asm.orgresearchgate.net While its primary mechanism involves the inhibition of protein synthesis in prokaryotes, recent scientific investigations have uncovered unique functionalities with significant therapeutic potential in other domains. wikipedia.org This exploration has revealed that kasugamycin possesses distinct characteristics compared to other aminoglycoside antibiotics. elifesciences.orgregulations.gov Researchers are now focusing on its ability to modulate cellular processes in ways previously unexplored, opening up new avenues for its potential application in complex diseases. These emerging studies are beginning to redefine the scientific understanding of kasugamycin, highlighting its potential beyond microbial control.

A significant area of this new research is kasugamycin's unique impact on translational fidelity in bacteria. Unlike other aminoglycosides that typically increase the rate of errors during protein synthesis, kasugamycin has been found to decrease mistranslation in certain contexts. elifesciences.org Specifically, in studies involving Mycobacterium tuberculosis, the causative agent of tuberculosis, kasugamycin can reduce the number of incorrect proteins produced by the bacterium. elifesciences.org This novel activity has been shown to potentiate the effects of other antibiotics, such as rifampicin, and limit the development of drug resistance. elifesciences.orgnih.gov This counterintuitive mechanism involves enhancing the ribosome's ability to discriminate against misacylated tRNAs, a function not observed with other translation-inhibiting antibiotics like streptomycin. elifesciences.orgnih.gov

Table 1: Research Findings on Kasugamycin's Effect on Mycobacterial Translation

Research FocusExperimental ModelKey FindingsCitation
Translational Fidelity Mycobacterium tuberculosis & M. smegmatisKasugamycin specifically decreases mistranslation arising from the indirect tRNA aminoacylation pathway. elifesciences.orgnih.gov
Antibiotic Synergy In vitro cultures and murine infection modelsPotentiates the efficacy of rifampicin, enhancing the killing of mycobacteria and limiting the emergence of resistance. elifesciences.orgnih.gov
Mechanism of Action Ribosome-level analysis, cell-free translation systemsIncreases the ribosome's ability to discriminate against misacylated tRNA, a mechanism distinct from other aminoglycosides like streptomycin which increase mistranslation. elifesciences.orgnih.gov
Translational Inhibition E. coli and mycobacterial systemsSpecifically inhibits the translation of canonical mRNA transcripts (with Shine-Dalgarno sequences) but is permissive for many leaderless mRNAs. wikipedia.orgnih.gov wikipedia.orgnih.gov

Another groundbreaking area of investigation is the discovery of kasugamycin's potent antifibrotic properties. Through high-throughput screening of thousands of small molecules, kasugamycin was identified as a novel and specific inhibitor of chitinase (B1577495) 1 (CHIT1). biorxiv.orgnih.gov CHIT1 is implicated in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis, through its role in regulating TGF-β signaling. biorxiv.org Studies using in vitro and in vivo models of pulmonary fibrosis have demonstrated that kasugamycin can significantly reduce collagen deposition and inhibit the transformation of fibroblasts into myofibroblasts, which are key events in the fibrotic process. biorxiv.org This anti-CHIT1 activity is specific to kasugamycin, as other aminoglycosides tested did not exhibit the same effect. nih.gov This research positions kasugamycin as a potential therapeutic agent for fibrotic lung diseases, a completely new indication for this compound. biorxiv.orgnih.gov

Table 2: Research Findings on Kasugamycin's Antifibrotic Activity

Research FocusExperimental ModelKey FindingsCitation
Target Identification High-throughput small molecule screeningIdentified as a specific and potent inhibitor of chitinase 1 (CHIT1). biorxiv.orgnih.gov
Antifibrotic Effects In vivo (bleomycin- and TGF-β-stimulated murine models of pulmonary fibrosis)Impressively decreased bleomycin-induced collagen accumulation in the lung in a dose-dependent manner. biorxiv.org
Cellular Mechanisms In vitro (macrophages, fibroblasts)Inhibits profibrotic macrophage activation, fibroblast proliferation, and myofibroblast transformation. biorxiv.org
Signaling Pathway Molecular interaction studiesThe antifibrotic effect is mediated, at least in part, through the regulation of TGFBRAP1 by inhibiting the physical association between CHIT1 and TGFBRAP1. biorxiv.org

Properties

CAS No.

141506-21-0

Molecular Formula

C24H20O8

Origin of Product

United States

Molecular Mechanism of Action and Cellular Interactions

Ribosomal Inhibition as a Primary Mode of Action

Kasugamycin's efficacy stems from its ability to bind to the ribosome and disrupt the formation of the translation initiation complex. mdpi.com This complex is essential for correctly positioning the messenger RNA (mRNA) and the initiator transfer RNA (tRNA) to begin protein synthesis. nih.gov

The 30S ribosomal subunit is the primary target of kasugamycin (B1663007). pnas.orgnih.gov X-ray crystallography studies have revealed that kasugamycin binds within the mRNA channel of the 30S subunit. researchgate.netwikipedia.org This binding occurs in a region critical for the proper alignment of mRNA and tRNA during the initiation of translation. The interaction with the 30S subunit is a key step that leads to the subsequent disruption of protein synthesis.

By binding within the mRNA path, kasugamycin physically obstructs the normal interaction between the mRNA codon and the tRNA anticodon. wikipedia.orgmpg.denih.gov This interference prevents the stable formation of the initiation complex, effectively halting protein synthesis before it can begin. mdpi.com The antibiotic essentially mimics the nucleotides of the mRNA, leading to a destabilization of the crucial mRNA-tRNA binding. wikipedia.orgmpg.denih.gov

A direct consequence of kasugamycin's interaction with the 30S subunit is the inhibition of the binding of the initiator tRNA, known as fMet-tRNA (formylmethionyl-tRNA), to the ribosomal P-site. mdpi.comweizmann.ac.il While kasugamycin does not directly compete for the P-site tRNA binding pocket, its perturbation of the mRNA track indirectly prevents the stable association of fMet-tRNA with the ribosome. wikipedia.orgmpg.denih.gov This disruption is a critical step in its inhibitory mechanism. jmb.or.kr

A distinguishing characteristic of kasugamycin compared to many other aminoglycoside antibiotics is its inability to induce codon misreading. jmb.or.krnih.gov This is attributed to the absence of a deoxystreptamine moiety in its structure, a component common to other aminoglycosides that cause translational errors. nih.gov Kasugamycin's specific action on initiation, without affecting the fidelity of elongation, highlights its unique mechanism. mdpi.comdiva-portal.org

Kasugamycin's interaction with the 30S subunit is mediated by its binding to specific nucleotides within the 16S ribosomal RNA (rRNA). researchgate.netwikipedia.org The binding pocket is composed entirely of 16S rRNA residues lining the mRNA channel. kenyon.edu

Crystallographic studies have pinpointed the binding site of kasugamycin to a region that includes the universally conserved nucleotides A794 and G926 of the 16S rRNA. nih.govresearchgate.netwikipedia.org These nucleotides are located at the junction of the peptidyl-tRNA (P) and exit-tRNA (E) sites within the mRNA channel. researchgate.net The interaction with these conserved residues is crucial for the antibiotic's inhibitory activity. researchgate.netweizmann.ac.il

Specific Binding Sites on 16S Ribosomal RNA (rRNA)

Conformational Changes in Ribosomal Structure

Kasugamycin's primary antibiotic action stems from its interaction with the bacterial ribosome, specifically the 30S subunit. This binding event does not merely block a functional site but induces significant conformational changes within the ribosome's structure. X-ray crystallography has revealed that kasugamycin binds within the mRNA channel of the 30S subunit, near the P and E sites. researchgate.netwikipedia.org This binding perturbs the mRNA track and interferes with the codon-anticodon interaction, which is crucial for the initiation of translation. wikipedia.orgkenyon.edu

A notable consequence of kasugamycin exposure in vivo is the formation of aberrant "61S" ribosomes. wikipedia.orgnih.gov These particles are characterized by a depletion of several ribosomal proteins from the small subunit, including the functionally significant S1 and S12 proteins. wikipedia.orgnih.gov The formation of these protein-deficient ribosomes is linked to structural alterations in the 16S rRNA. nih.govnih.gov Specifically, kasugamycin binding has been shown to disrupt helices h2 and h27 of the 16S rRNA. nih.gov These helices, along with h24 and h28, form a loop structure that encompasses the primary binding site for kasugamycin. nih.gov The disruption of this loop is thought to trigger the release of associated ribosomal proteins, leading to the formation of the functionally distinct 61S particles. nih.gov These kasugamycin-induced ribosomes exhibit a selective translation preference, being proficient in translating leaderless mRNAs while being inhibited from translating canonical mRNAs. wikipedia.orgnih.govmdpi.com

Table 1: Kasugamycin-Induced Ribosomal Changes

Affected Component Description of Change Consequence
30S Subunit Binding of kasugamycin in the mRNA channel Perturbation of the mRNA path, interference with translation initiation. researchgate.netwikipedia.org
16S rRNA Disruption of helices h2 and h27. nih.gov Contributes to the formation of altered ribosomal particles.
Ribosomal Proteins Depletion of proteins S1, S2, S6, S12, S18, and S21. nih.gov Formation of stable 61S ribosomal particles. wikipedia.orgnih.gov

Mechanistic Insights into Novel Biological Activities

Beyond its effects on the ribosome, kasugamycin has been identified as a potent inhibitor of other critical enzymes, highlighting its potential for broader therapeutic applications.

Recent research has identified kasugamycin as a novel and specific inhibitor of Chitinase (B1577495) 1 (CHIT1), a member of the glycoside hydrolase family 18. nih.govpnas.org CHIT1 is implicated in the pathogenesis of various inflammatory and fibrotic diseases. The discovery of kasugamycin's anti-CHIT1 activity stemmed from extensive screening of small molecule libraries. mdpi.com This finding positions kasugamycin as a compound of interest for conditions characterized by elevated chitinase activity.

The inhibitory action of kasugamycin against CHIT1 is proposed to be competitive. frontiersin.org Molecular docking and tryptophan fluorescence spectroscopy studies suggest that kasugamycin binds to the substrate-binding cleft of GH18 chitinases in a manner similar to the natural substrate, chitin. frontiersin.org A key interaction appears to be an electrostatic attraction between an amino group on kasugamycin and the carboxyl group of a conserved aspartate residue within the catalytic triad (B1167595) of the chitinase. frontiersin.org

Furthermore, the structural characteristics of kasugamycin, being a carbohydrate compound, may enable it to occupy the catalytic or chitin-binding domains of CHIT1, thereby blocking the enzyme's chitin-degrading activity. It is also hypothesized that kasugamycin binding could interfere with the interaction between CHIT1 and other molecules involved in its pro-fibrotic signaling pathways.

Environmental Factors Influencing Biological Activity

The biological activity of kasugamycin sulfate (B86663) is not static and can be significantly influenced by environmental conditions, particularly pH.

Studies have demonstrated that the inhibitory efficacy of kasugamycin is highly dependent on the pH of the surrounding medium. Its activity is significantly enhanced under acidic conditions. For instance, the inhibition of the bacterium Erwinia amylovora by kasugamycin was found to be substantially greater at pH 5.1 compared to pH 7.3. wikipedia.org This pH-dependent activity is an important consideration for its application in various environments. The stability of kasugamycin is also greater in acidic to neutral solutions, as it is susceptible to degradation in alkaline conditions.

Table 2: Effect of pH on Kasugamycin Activity against E. amylovora

pH Relative Growth in Presence of Kasugamycin (5 mg/liter)
7.3 78.9%
5.1 13.8%

Data sourced from studies on in vitro inhibition. wikipedia.org

Biosynthesis and Chemoenzymatic Research

Genetics and Enzymology of Kasugamycin (B1663007) Biosynthesis

The biosynthesis of kasugamycin is governed by a dedicated gene cluster found in the producing organism, Streptomyces kasugaensis. Understanding the genes within this cluster and the enzymes they encode is crucial for deciphering the complex steps involved in assembling the kasugamycin molecule.

Identification and Characterization of the Biosynthetic Gene Cluster (BGC)

The biosynthetic gene cluster responsible for kasugamycin production has been isolated and characterized from Streptomyces kasugaensis. jmb.or.krjmb.or.krkoreascience.kr Early studies involved screening techniques, such as using the kasA gene encoding an aminotransferase as a probe, to identify the relevant DNA fragments. jmb.or.krjmb.or.kr This led to the isolation of a DNA fragment, approximately 22 kb in size, which was found to contain seventeen complete open reading frames (ORFs) believed to be involved in kasugamycin biosynthesis. jmb.or.krjmb.or.kr The identification and characterization of this BGC provide the genetic blueprint for kasugamycin production. The organization of the gene cluster has been studied, revealing the arrangement and transcriptional orientation of the genes within it. researchgate.net

Enzymatic Pathways and Key Intermediates

The enzymatic pathway for kasugamycin biosynthesis involves a series of steps catalyzed by enzymes encoded within the BGC. While the complete pathway is intricate, key enzymatic conversions and intermediates have been identified through genetic and biochemical studies. researchgate.netmdpi.com

Epimerases play a critical role in converting sugar precursors into the necessary building blocks for kasugamycin. The enzyme KasQ has been identified as a key epimerase that initiates kasugamycin biosynthesis. researchgate.netnih.govmdpi.comresearcher.life Biochemical and biophysical analyses have demonstrated that KasQ catalyzes the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-N-acetylmannosamine (UDP-ManNAc). researchgate.netnih.govmdpi.comresearchgate.net This epimerization reaction is considered an initial and crucial step in the biosynthetic pathway of kasugamycin. researchgate.netmdpi.com

An interactive table illustrating the KasQ-mediated conversion:

Acetyltransferases are involved in modifying kasugamycin or its precursors. While KasF and KasH were initially proposed to have specific roles in the pathway, further investigation has clarified their functions. researchgate.netnih.govmdpi.com It was previously suggested that KasF might convert UDP-GlcNH2 to UDP-GlcNAc, and KasH might acetylate kasugamycin to 2-N'-acetyl kasugamycin. nih.govmdpi.com However, experimental evidence indicates that KasF is unable to perform the proposed conversion of UDP-GlcNH2 to UDP-GlcNAc. nih.govmdpi.com Both KasF and KasH function as kasugamycin-modifying enzymes. nih.govmdpi.com Notably, KasH acts as a self-resistance enzyme by acetylating kasugamycin to 2-N'-acetyl kasugamycin, thereby inactivating the antibiotic. researchgate.netmdpi.comresearchgate.net KasH has been shown to be more specific and reactive than KasF in conferring resistance. nih.govmdpi.com

Studies involving labeled precursors have provided insights into the molecules directly incorporated into the kasugamycin structure. Isotope-feeding experiments have confirmed that 13C, 15N-glucosamine/UDP-GlcNH2 serve as direct precursors for the formation of kasugamycin. nih.govmdpi.comresearchgate.net As mentioned earlier, UDP-GlcNAc is a key intermediate that is converted to UDP-ManNAc by the epimerase KasQ, highlighting its central role in the early stages of the pathway. researchgate.netnih.govmdpi.comresearchgate.net

Gene Annotation and Putative Functions within the BGC

Analysis of the kasugamycin biosynthetic gene cluster has led to the annotation of several genes and the prediction of their putative functions based on sequence similarity and biochemical studies. The 22 kb fragment isolated from S. kasugaensis was found to contain seventeen putative open reading frames (ORFs). jmb.or.krjmb.or.kr

An interactive table summarizing some annotated genes and their putative functions within the kasugamycin BGC:

Synthetic Approaches to Kasugamycin and Analogs

The chemical synthesis of kasugamycin presents challenges due to its complex structure, particularly the presence of the unique multideoxy diamino sugar unit known as kasugamine (B1673303). Synthetic efforts aim not only to replicate the natural product but also to provide routes for the development of analogs with potentially improved properties. chemistryviews.org

Total Synthesis Strategies

Total synthesis strategies for kasugamycin have been explored through various approaches, aiming to overcome the stereochemical complexities and efficiently assemble the distinct sugar and inositol (B14025) components. Early efforts date back to the 1960s. acs.org More recent work has focused on developing efficient and enantioselective routes. nih.govchemrxiv.orgchemrxiv.org

One effective strategy in the total synthesis of kasugamycin involves the utilization of naturally derived carbohydrates as starting materials. This approach leverages the inherent chirality of these compounds to simplify stereochemical control. For instance, D-fucal, which can be obtained on a large scale from galactose, has been employed as a starting material in an efficient synthetic pathway. chemistryviews.orgacs.orgnih.gov This method involves the selective reductive removal of the C-3 allylic acetate (B1210297) group from D-fucal, leading to the formation of a crucial 3-deoxyglycal intermediate. acs.org This intermediate serves as a precursor for various deoxy and deoxy amino sugars, facilitating the introduction of amino groups at specific positions essential for the kasugamine unit. acs.org

Achieving precise stereochemical control is paramount in the synthesis of kasugamycin due to its multiple chiral centers, particularly within the kasugamine moiety. acs.orgnih.govrijournals.com Synthetic strategies must effectively address these complexities to yield the desired enantiomer. The selective reduction of D-fucal is one method employed to generate intermediates with defined stereochemistry. acs.org The introduction of amino groups at the C-2 and C-4 positions of the sugar ring requires careful control of stereochemistry. acs.org Enantioselective total syntheses of (+)-kasugamycin have been reported, highlighting the successful implementation of strategies to control the absolute configuration of the molecule. nih.govchemrxiv.orgchemrxiv.org These approaches often involve the synthesis of enantiomerically enriched kasugamine derivatives. nih.govchemrxiv.orgchemrxiv.org

The aza-Wacker cyclization has emerged as a powerful tool in the synthesis of the kasugamine portion of kasugamycin. nih.govnih.govacs.orgchemrxiv.org Specifically, a sulfamate-tethered aza-Wacker cyclization strategy has been highlighted as a key step in the preparation of a kasugamine synthon and in the enantioselective total syntheses of (+)-kasugamycin. nih.govchemrxiv.orgchemrxiv.orgnih.govacs.orgchemrxiv.org This reaction allows for the formation of nitrogen-containing rings with control over regioselectivity and stereochemistry, contributing to the efficient assembly of the complex kasugamine unit. nih.govnih.govacs.orgchemrxiv.org

Preparation of Kasugamine Derivatives and Related Structures

The synthesis of kasugamine derivatives and related structures is an important aspect of kasugamycin research, facilitating the exploration of structure-activity relationships and the development of new analogs. Kasugamine, the unique multideoxy diamino sugar component of kasugamycin, is a key synthetic target itself. chemistryviews.orgnih.gov Synthetic routes to kasugamine and its derivatives have been developed, including those starting from naturally derived carbohydrates like D-fucal. chemistryviews.orgacs.org These approaches often involve the introduction of amino groups and functionalization of the sugar scaffold. chemistryviews.orgacs.org Related structures, such as kasuganobiosamine, a degradation product of kasugamycin, have also been synthesized. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net The preparation of these derivatives and related compounds allows researchers to study their biological activities and provides building blocks for the synthesis of kasugamycin analogs. chemistryviews.orgnih.gov

Mechanisms of Resistance Development and Propagation

Biochemical Basis of Kasugamycin (B1663007) Resistance

The biochemical basis of kasugamycin resistance is centered on mechanisms that prevent the antibiotic from effectively binding to its ribosomal target or inactivate the drug molecule before it can exert its effect nih.gov.

Ribosomal Target Modifications

Kasugamycin binds within the mRNA channel of the 30S ribosomal subunit, interacting with specific nucleotides in the 16S ribosomal RNA (rRNA) wikipedia.org. Modifications to these ribosomal components can reduce the binding affinity of kasugamycin, leading to resistance wikipedia.orgnih.govnih.gov.

Mutations in 16S rRNA Genes

Point mutations in the genes encoding 16S rRNA can confer resistance to kasugamycin mcmaster.ca. Specific nucleotides in the 16S rRNA, such as A794, G926, and A1519, are involved in kasugamycin binding, and mutations at these sites can lead to higher levels of resistance nih.govnih.gov. Studies have shown that mutations in the 1400–1500 region of 16S rRNA can influence tRNA selection at the ribosomal A site, while mutations in these regions and the lack of methylation at A1518 and A1519 can affect P site decoding, both contributing to resistance oup.com.

Role of Methyltransferases (e.g., ksgA gene) in Ribosomal Methylation

A key mechanism of kasugamycin resistance involves the inactivation or mutation of the ksgA gene, which encodes a 16S rRNA methyltransferase nih.govnih.govasm.orgnih.gov. The KsgA enzyme is responsible for the dimethylation of two adjacent adenosine (B11128) bases, A1518 and A1519, located near the 3' end of the 16S rRNA asm.orgnih.govresearchgate.netebi.ac.uk. This methylation is universally conserved across eubacteria, eukaryotes, and archaea ebi.ac.ukpdbj.orgunivie.ac.at. Loss of this methylation due to ksgA mutation indirectly influences the conformation of helix 24, which is involved in kasugamycin binding, thereby conferring modest resistance nih.gov. Inactivation of KsgA leads to the absence of dimethylation at A1518 and A1519 nih.gov.

Studies in Bacillus subtilis have shown that spontaneous ksgA mutations conferring a modest level of resistance occur at a high frequency (10⁻⁶). asm.orgnih.govasm.org. Furthermore, once ksgA mutations are acquired, cells can produce high-level kasugamycin resistance mutants at an extraordinarily high frequency (100-fold greater than in ksgA⁺ strains) asm.orgnih.govasm.org. This high-level resistance in ksgA mutants can be linked to mutations in other genes, such as speD, which encodes S-adenosylmethionine decarboxylase, affecting intracellular spermidine (B129725) levels asm.orgnih.gov.

Enzymatic Inactivation of Kasugamycin

Bacteria can also develop resistance through enzymatic modification and inactivation of the kasugamycin molecule nih.govresearchgate.net.

Activity of Aminoglycoside Acetyltransferases (e.g., aac(2')-IIa)

Enzymatic inactivation is a primary mechanism of bacterial resistance to aminoglycoside antibiotics, often mediated by acetyltransferases (AACs), adenyltransferases, and phosphotransferases nih.gov. A specific mechanism of kasugamycin inactivation involves acetylation by aminoglycoside acetyltransferases nih.gov. A novel gene, aac(2')-IIa, encoding a kasugamycin 2'-N-acetyltransferase, has been identified in kasugamycin-resistant rice-pathogenic bacteria like Burkholderia glumae and Acidovorax avenae nih.govresearchgate.netmcmaster.canih.gov. This enzyme confers specific resistance to kasugamycin by acetylating the antibiotic nih.govresearchgate.netmcmaster.ca. The aac(2')-IIa gene can be located on genomic islands, suggesting its acquisition through horizontal gene transfer nih.govresearchgate.net.

Specific Sites of Acetylation and Functional Consequences

The AAC(2')-IIa enzyme inactivates kasugamycin by catalyzing the acetylation of the 2'-amino residue of the kasugamine (B1673303) moiety of the antibiotic nih.govresearchgate.net. This acetylation alters the chemical structure of kasugamycin, preventing it from effectively binding to its ribosomal target and inhibiting protein synthesis nih.govresearchgate.net. While AAC(2')-IIa specifically inactivates kasugamycin, it does not confer cross-resistance to other aminoglycosides nih.govresearchgate.net. In some kasugamycin-producing Streptomyces strains, acetyltransferases like KasH can act as self-resistance enzymes by acetylating kasugamycin at the 2-N' position researchgate.netnih.gov.

Kasugamycin sulfate (B86663) is an aminoglycoside antibiotic originally isolated from Streptomyces kasugaensis. nih.govusda.gov It is primarily used in agriculture to control various bacterial and fungal plant diseases. nih.govnih.govherts.ac.uk Unlike many clinically important aminoglycosides, kasugamycin is bacteriostatic, inhibiting protein synthesis by targeting the bacterial ribosome, specifically the 16S rRNA. nih.govherts.ac.ukfao.org Its structure and spectrum of activity differ considerably from other aminoglycosides. fao.org

Resistance to kasugamycin can arise through mutations in the bacterial chromosome or the acquisition of resistance genes via horizontal gene transfer. Resistance mechanisms include mutations in the ksgA gene, which encodes a dimethyltransferase that modifies the 16S rRNA binding site, and mutations in the 16S rRNA gene itself. nih.govfao.org Higher levels of resistance can result from mutations at specific positions in the 16S rRNA, such as A794, G926, or A1519. nih.gov Mutations in other genes like ksgB, ksgC, and ksgD have also been linked to decreased sensitivity. nih.govfao.org

Horizontal gene transfer plays a significant role in the spread of kasugamycin resistance, particularly through the acquisition of genes like aac(2')-IIa. nih.govnih.govfao.org This gene encodes an acetyltransferase that inactivates kasugamycin. nih.govnih.gov The aac(2')-IIa gene has been found on mobile genetic elements such as genomic islands and plasmids, facilitating its transfer between bacterial populations. nih.govnih.gov

Ecological and Evolutionary Dynamics of Resistance

The use of kasugamycin in agricultural settings contributes to the selection and spread of resistant bacterial populations in the environment. fao.orgnih.gov This includes not only the target plant pathogens but also non-target bacteria present in the phyllosphere, soil, and water. usda.govnih.govbeyondpesticides.orgbeyondpesticides.orgresearchgate.net

Emergence and Spread in Phytopathogenic Bacterial Populations

Resistance to kasugamycin has been observed in several important phytopathogenic bacterial species following its use in crop protection. nih.govnih.govusda.gov

Rapid field resistance to kasugamycin has been documented in Xanthomonas perforans, a causal agent of bacterial spot on tomato. usda.govashs.org Studies in Florida have shown the emergence of highly resistant X. perforans strains in kasugamycin-treated plots. ashs.org While some Xanthomonas strains, such as Xanthomonas citri subsp. malvacearum, have been reported as resistant to kasugamycin, others have shown sensitivity to different antibiotics used in agriculture. cabidigitallibrary.org

Data from a study on Xanthomonas perforans in Florida illustrates the emergence of kasugamycin resistance:

Isolation DateTreatmentNumber of Strains TestedNumber of Kasugamycin-Resistant Strains
April 26, 2007Control90
May 21, 2007Kasugamycin-At least 1 highly resistant, several others with some growth ashs.org
December 4, 2008Kasugamycin + Copper-Resistant strains isolated ashs.org

Note: The original source did not provide exact numbers for resistant strains on May 21, 2007, and December 4, 2008, only indicating their presence.

In Xanthomonas campestris pv. campestris, isolates resistant to kasugamycin have also been found. researchgate.net

Erwinia amylovora, the bacterium responsible for fire blight in pome fruits, is another pathogen where kasugamycin resistance is a concern. nih.govapsnet.orgishs.orgresearchgate.net While spontaneous resistance to high concentrations of kasugamycin was not readily observed in laboratory experiments, exposure to increasing concentrations selected for resistant strains harboring mutations in the ksgA gene. nih.govapsnet.org These resistant mutants showed reduced growth rates and decreased virulence in immature pear fruit. nih.govapsnet.org

Surveys of apple orchards treated with kasugamycin have recovered kasugamycin-resistant isolates from apple flowers, leaves, and soil, including resistant enterobacterial species. nih.govapsnet.org This suggests a potential reservoir of kasugamycin resistance genes in the orchard environment that could be transferred to E. amylovora. nih.govapsnet.org However, studies in Serbia did not find kasugamycin resistance in E. amylovora strains despite potential exposure. ishs.orgactahort.org

The emergence of kasugamycin resistance in rice pathogens, specifically Burkholderia glumae and Acidovorax avenae subsp. avenae, is a significant threat to rice production. nih.govusda.govnih.govusda.govresearchgate.net Resistant field isolates of A. avenae subsp. avenae were reported in Japan in 1990, followed by the observation of resistance in B. glumae in 2001. nih.govusda.gov

The resistance in these bacteria is often linked to the presence of the aac(2')-IIa gene, which has been identified in resistant isolates of both species. nih.govnih.govresearchgate.net This gene is located on mobile genetic elements, such as the IncP genomic island and a novel IncP-1β plasmid, indicating the potential for horizontal transfer. nih.govnih.gov

A comparison of kasugamycin sensitivity in B. glumae isolates shows a significant difference in Minimum Inhibitory Concentrations (MICs):

Burkholderia glumae StrainsKasugamycin MIC (µg/ml)Sensitivity
Sensitive strains (210, 216, 3)12.5 - 25Sensitive
18 resistant strains1600 - 3200Resistant

Data derived from search result nih.gov.

Impact of Application Strategies on Resistance Selection

The way kasugamycin is applied in agricultural settings can influence the selection pressure for resistance. researchgate.netusda.govresearchgate.netnih.gov Limiting the number of consecutive applications and alternating kasugamycin with bactericides that have different modes of action are recommended resistance management practices. usda.gov Integrated strategies combining kasugamycin with biological control agents or mixtures with other antibiotics like oxytetracycline (B609801) have been evaluated to potentially delay resistance development while maintaining disease control efficacy. researchgate.netoregonstate.edu However, the persistence of kasugamycin in the environment, including soil and water, allows for prolonged exposure to bacteria, potentially providing time for resistance to develop. beyondpesticides.orgbeyondpesticides.org Studies have shown that kasugamycin application can alter the microbial spectrum in treated environments, increasing populations of resistant bacteria while decreasing susceptible ones. usda.gov

Cross-Resistance Considerations with Other Antibiotics in Agricultural Contexts

Cross-resistance occurs when resistance to one antibiotic confers resistance to another. Kasugamycin resistance can result in low-level cross-resistance to other aminoglycosides such as gentamicin (B1671437) and kanamycin (B1662678) due to mutations affecting the ribosomal binding site. fao.orgmdpi.com Ribosomal mutations conferring kasugamycin resistance may indirectly lead to the presence of gentamicin- and kanamycin-resistant bacteria in the environment. fao.orgmdpi.com

However, some studies suggest that kasugamycin has the least potential to cause cross-resistance with clinically important aminoglycosides due to its unique structure and lower activity against common human pathogens. nih.govnih.gov Data from field monitoring and laboratory studies have indicated a lack of cross-resistance to several clinically important antibiotics, including cefotaxime, ampicillin, tetracycline (B611298), gentamicin, and streptomycin (B1217042), in kasugamycin-resistant isolates from agricultural settings. regulations.gov Despite this, the potential for horizontal gene transfer in the agricultural environment raises concerns about the exchange of resistance genes among phytopathogens, soil bacteria, and potentially zoonotic bacteria. fao.orgmdpi.com

Antibiotic ClassExample Antibiotics Used in AgriculturePotential for Cross-Resistance with KasugamycinNotes
AminoglycosidesStreptomycin, Gentamicin, KanamycinLow-level cross-resistance possible (ribosomal mutations) fao.orgmdpi.comKasugamycin has unique structure and lower activity against clinical pathogens nih.govnih.gov
TetracyclinesOxytetracyclineNot indicated in examined studies regulations.govUsed in mixtures with kasugamycin for resistance management oregonstate.edu
OthersCopper-based productsNot applicable (different mode of action)Often used in combination or alternation with antibiotics ashs.org

Data compiled from search results.

Environmental Fate and Ecological Impact Studies

Degradation Pathways and Environmental Persistence

The persistence of kasugamycin (B1663007) sulfate (B86663) in the environment is influenced by several degradation processes, including hydrolysis, photodegradation, and microbial breakdown. These pathways determine how long the compound remains in soil and aquatic systems after application.

Hydrolysis and Photodegradation in Aquatic and Soil Systems

Hydrolysis is not expected to be a significant environmental fate process for kasugamycin due to the lack of readily hydrolyzable functional groups under typical environmental conditions. nih.gov However, some sources indicate that hydrolysis can be an important process, particularly at higher pH values. publications.gc.cakingelong.com.vn Kasugamycin degrades slowly by hydrolysis in water, with half-lives ranging from 462–630 days in acidic conditions, 80 days at pH 7, and 11.4 days at pH 11. usda.gov

Phototransformation is generally not considered a major route of transformation for kasugamycin on soil or in water. publications.gc.cakingelong.com.vn However, formulated kasugamycin has shown susceptibility to photodegradation in in vitro studies when exposed to light, particularly UV light. researchgate.netfrontiersin.org Exposure to consecutive photoperiods reduced the available concentration of a formulated kasugamycin product. researchgate.net

Microbial Degradation in Soil and Water/Sediment Systems

Microbial degradation is a primary mechanism for the breakdown of kasugamycin in both soil and water/sediment systems. publications.gc.cakingelong.com.vn Kasugamycin is broken down by microbial activity in these environments. publications.gc.ca

In soil, kasugamycin undergoes aerobic microbial metabolism, with reported half-lives ranging from 43 to 73 days, although a soil half-life of 219 days is used in some persistence calculations. usda.gov Rapid degradation in soil is a characteristic of kasugamycin. usda.gov

In water and sediment systems, both aerobic and anaerobic degradation occur, with aerobic degradation being faster. usda.gov Typical aerobic half-lives are approximately 7 days in water and 108 days in sediment. usda.gov Anaerobic half-lives were reported as 32 days in water and 141 days in sediment. usda.gov Studies in river water microcosms showed that kasugamycin degradation occurred over 30 days, with percentages degraded varying depending on the initial concentration. nih.govresearchgate.net The degradation rate in overlying water was associated with an increase in kasugamycin concentration. nih.govresearchgate.net

Kasugamycin is not considered a persistent pesticide in water. usda.gov

Identification of Transformation Products (e.g., Kasugamycinic Acid, Kasuganobiosamine)

Kasugamycin is metabolized into transformation products in the environment. The two major transformation products identified are kasugamycinic acid and kasuganobiosamine. publications.gc.cakingelong.com.vnusda.govregulations.gov

Kasugamycinic acid is formed by the conversion of the imino group of kasugamycin to a carboxylic acid. usda.gov Kasuganobiosamine results from the loss of the acetic acid amide group, leaving a free amine. usda.gov

These major transformation products are expected to be more soluble than the parent compound and are not expected to persist in the environment to the same extent as some other compounds. publications.gc.cakingelong.com.vn However, some sources indicate that these metabolites can also be persistent. usda.gov For example, in anaerobic aquatic studies, a percentage of kasugamycinic acid and kasuganobiosamine remained after a year. usda.gov Kasuganobiosamine was rapidly degraded by aqueous photolysis, while kasugamycinic acid was more persistent under these conditions. usda.gov

Effects on Non-Target Microbial Communities

The use of kasugamycin sulfate can influence non-target microbial communities in both soil and on plant surfaces.

Alterations in Soil Microbial Community Structure and Diversity

Studies on the impact of kasugamycin on soil microbial communities have yielded varied results. Some research indicates that kasugamycin did not significantly affect soil microbial richness, community structure, and diversity. nih.gov In one study, Chao1 richness and Shannon index were significantly higher in kasugamycin-treated soil compared to other treatments. nih.gov

However, disinfectants, including kasugamycin, can alter the relative abundance and diversity of the soil microbiome. nih.gov While the taxon of predominant bacteria and fungi may not significantly change, shifts in the relative abundance of certain bacterial phyla have been observed. nih.gov For instance, treatment with kasugamycin increased the relative abundance of Gemmatimonadetes. nih.gov

It is noted that many bacteria in soil are resistant to kasugamycin. nih.gov Soil microbial communities affected by disinfectants can gradually recover, potentially linked to the presence of crops. nih.gov Enzymatic activity in kasugamycin-treated soils has been observed to recover quickly. nih.gov

Impact on Plant Phyllosphere Epiphytic Bacterial Populations

Kasugamycin applications can affect the bacterial populations residing on plant leaf surfaces (phyllosphere). Spraying kasugamycin has been shown to result in smaller post-application bacterial populations compared to water or other treatments in some studies. usda.gov

Many non-target bacteria in apple orchards are not sensitive to kasugamycin. usda.gov

Table: Summary of this compound Environmental Fate Properties

PropertyValue/DescriptionSource
HydrolysisSlow degradation, pH-dependent (faster at alkaline pH) usda.gov
Photodegradation (Aquatic/Soil)Generally not considered a major route, but formulated product can be susceptible publications.gc.cakingelong.com.vnresearchgate.net
Microbial Degradation (Soil)Aerobic half-life: 43-73 days (lab), 219 days (persistence calculations) usda.gov
Microbial Degradation (Water)Aerobic half-life: ~7 days usda.gov
Microbial Degradation (Sediment)Aerobic half-life: ~108 days usda.gov
Transformation ProductsKasugamycinic acid, Kasuganobiosamine publications.gc.cakingelong.com.vnusda.govregulations.gov
Persistence in WaterNot considered persistent usda.gov

Table: Effects on Non-Target Microbial Communities

Environment/CommunityObserved EffectSource
Soil Microbial CommunitiesCan alter relative abundance and diversity; some studies show no significant effect on richness/structure; increased Gemmatimonadetes abundance observed. nih.gov
Plant Phyllosphere BacteriaCan reduce overall bacterial populations; increase in relative abundance of Pantoea agglomerans observed; many bacteria are not sensitive. usda.govapsnet.org

Inhibition and Stimulation of Specific Aquatic and Soil Bacteria

Studies on the degradation and effects of kasugamycin in water have shown that while generally considered nontoxic to microorganisms, it can exert varied effects on bacterial populations. In aquatic environments, kasugamycin has been observed to inhibit the growth of some aquatic bacteria while simultaneously stimulating the growth of other resistant bacteria usda.govresearchgate.netnih.gov. This dual effect was demonstrated in microcosm studies using natural river sediment and overlying water, where bacterial communities in treated microcosms showed variations compared to controls researchgate.netnih.gov. Certain bacterial species were eliminated, while others were stimulated by kasugamycin application researchgate.netnih.gov.

In soil, kasugamycin is subject to rapid degradation by microorganisms kingelong.com.vnusda.gov. While some studies found no specific effects on soil organisms or crops, presumably due to rapid degradation, other research indicates potential impacts on soil bacterial communities usda.govnih.gov. For instance, one study on non-target bacteria in apple flowers and leaves found that kasugamycin spraying resulted in smaller post-application bacterial populations in flowers compared to water or tetracycline (B611298) sprays. However, many non-target bacteria in apple orchards were found not to be sensitive to kasugamycin usda.gov. Although a report mentioned resistant soil bacteria when cultured on media with high kasugamycin concentrations, there was no indication of this having an effect in orchard soil under typical conditions usda.gov. Kasugamycin treatment in soil has been shown to significantly alter bacterial community composition researchgate.net.

Interactions with Other Microbiological Control Agents

This compound, having an adverse effect on gram-negative bacteria, may interact with such bacteria present in soil and on plants. This includes potential interactions with biological organisms that might also be used for disease control. While specific interactions have not been extensively studied, it is recommended to space applications of kasugamycin and biological control agents by several days usda.gov.

Uptake and Translocation Research in Plants

Research using model plants like castor bean (Ricinus communis L.) and rice (Oryza sativa L.) seedlings has provided insights into the mechanisms governing the uptake and translocation of kasugamycin within plant tissues nih.govresearchgate.netcolab.wsresearchgate.netnih.govaminer.cn.

Mechanisms of Uptake and Phloem Transport in Model Plants

Studies have shown that kasugamycin applied to plant leaves can be transported into the phloem and subsequently distributed throughout the plant, including migration to roots and stems nih.govresearchgate.netcolab.wsresearchgate.netaminer.cn. This indicates that kasugamycin possesses phloem mobility, allowing for long-distance transport from shoots to roots nih.govresearchgate.net. The translocation of kasugamycin in plants has been shown to be bidirectional nih.govresearchgate.net. Experiments with 14C-marked kasugamycin on rice leaves demonstrated penetration into foliar tissues and subsequent distribution in shoots and roots nih.govresearchgate.net. Similarly, application to tobacco leaves resulted in detection of kasugamycin in upper leaves, lower leaves, and roots nih.govresearchgate.net. The ability of kasugamycin to be transported via the phloem is significant, as it can protect tissues not directly exposed to applications, such as roots, and potentially reduce the influence of soil factors on the pesticide, leading to reduced environmental pollution and improved management of soil-borne diseases researchgate.netfrontiersin.org.

Role of Active Carrier Systems and Sugar Transporters in Plant Uptake

The uptake of kasugamycin by plants is mediated by an active carrier system nih.govresearchgate.netcolab.wsresearchgate.netnih.govfrontiersin.org. This is supported by findings that temperature, concentration, and pH significantly affect kasugamycin uptake nih.govresearchgate.netcolab.wsresearchgate.netfrontiersin.org. Competitive inhibitors of sugar transporters, such as D-glucose, D-chiro-inositol, and phloridzin, have been shown to inhibit kasugamycin uptake, indicating the involvement of sugar transporter proteins in this process nih.govresearchgate.netcolab.wsresearchgate.netnih.govaminer.cnfrontiersin.org.

Data from studies on castor bean seedlings demonstrate the inhibitory effects of various compounds on kasugamycin uptake:

InhibitorInhibition Rate (%)Reference
D-glucose71.03 nih.govresearchgate.netnih.govfrontiersin.org
D-chiro-inositol67.95 nih.govresearchgate.netnih.govfrontiersin.org
Phloridzin61.73 nih.govresearchgate.netnih.govfrontiersin.org
Dinitrophenol (DNP)34.23 nih.govresearchgate.netcolab.wsresearchgate.netnih.govfrontiersin.org
CCCP48.06 nih.govresearchgate.netcolab.wsresearchgate.netnih.govfrontiersin.org

The inhibition by energy inhibitors like dinitrophenol (DNP) and carbonyl cyanide chlorophenylhydrazone (CCCP) further confirms that kasugamycin uptake is an energy-dependent process nih.govresearchgate.netcolab.wsresearchgate.netnih.govaminer.cnfrontiersin.org.

Influence of Environmental and Metabolic Factors on Plant Translocation

Environmental factors such as temperature and pH have significant effects on the uptake of kasugamycin by plants nih.govresearchgate.netcolab.wsresearchgate.netfrontiersin.org. The uptake is sensitive to pH, with optimal uptake observed at pH 5.5 in castor bean seedlings, and decreasing uptake as pH increases frontiersin.org. At pH 9.0, uptake was significantly inhibited frontiersin.org.

Metabolic factors also play a role, as the energy-dependent nature of uptake, demonstrated by the inhibition by DNP and CCCP, highlights the influence of plant metabolic activity on kasugamycin translocation nih.govresearchgate.netcolab.wsresearchgate.netnih.govaminer.cnfrontiersin.org. The involvement of active carrier systems and sugar transporters underscores the biological processes within the plant that govern how kasugamycin is absorbed and moved.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Detection and Quantification

Chromatography is the primary approach for separating kasugamycin (B1663007) from complex sample components. The choice of technique is dictated by the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a foundational technique for the analysis of kasugamycin. Although kasugamycin lacks a significant chromophore for high-sensitivity UV detection, methods have been developed for its quantification, particularly in less complex matrices like water. ugm.ac.idtandfonline.com An established method for analyzing kasugamycin in irrigation water utilizes a C18 column with UV detection set at 210 nm. tandfonline.comnih.gov This approach demonstrates a linear relationship between the peak area and concentration in the range of 0.1 to 10.2 µg/mL, with a correlation coefficient of 0.998. tandfonline.comnih.gov The limit of quantitation (LOQ) in irrigation water has been established at 2.2 µg/mL. tandfonline.comnih.gov

Table 1: HPLC/UV Method Parameters for Kasugamycin in Water
ParameterConditionReference
ColumnAqua C18 (250 x 4.6 mm) tandfonline.comnih.gov
Detection Wavelength210 nm tandfonline.com
Linearity Range0.1 to 10.2 µg/mL nih.gov
Correlation Coefficient (r)0.998 nih.gov
Limit of Quantitation (LOQ)2.2 µg/mL tandfonline.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) is the preferred method for trace-level analysis of kasugamycin due to its superior sensitivity and selectivity. ugm.ac.id This technique is essential for complex biological matrices such as fruits, vegetables, cereals, and herbal medicines. ugm.ac.idxn--untersuchungsmter-bw-nzb.denih.gov Analysis is typically performed in the positive electrospray ionization (ESI+) mode, using multiple reaction monitoring (MRM) to track specific precursor-to-product ion transitions, which enhances specificity. ugm.ac.idxn--untersuchungsmter-bw-nzb.de Common mass transitions for kasugamycin are m/z 380 → 200 and 380 → 112. xn--untersuchungsmter-bw-nzb.de

Due to kasugamycin's high polarity, conventional reversed-phase C18 columns often provide insufficient retention. ugm.ac.idtosohbioscience.com Therefore, specialized columns such as diol, HILIC, or amide columns are frequently employed to achieve better separation from matrix interferences. ugm.ac.idxn--untersuchungsmter-bw-nzb.de The mobile phase often consists of an aqueous component with a formic acid additive and an organic component like acetonitrile or methanol. ugm.ac.idxn--untersuchungsmter-bw-nzb.de The addition of 0.1% formic acid to the mobile phase has been shown to increase analyte sensitivity. ugm.ac.id LC/MS/MS methods achieve very low limits of quantification, often in the low µg/kg range, making them suitable for regulatory control and residue monitoring. xn--untersuchungsmter-bw-nzb.detandfonline.com

Table 2: Examples of LC/MS/MS Parameters for Kasugamycin Analysis
MatrixLC ColumnMobile Phase AdditiveMass Transitions (m/z)LOQReference
Fruits & VegetablesDiolNot specified380/200, 380/112≤ 10 µg/kg xn--untersuchungsmter-bw-nzb.de
Herbal MedicineXbridge Amide0.1% Formic AcidNot specified0.04 mg/kg ugm.ac.id
CerealsReproSil 100 C18Not specifiedNot specified4.1 µg/kg nih.govtandfonline.com
Plant-Origin FoodsBEH Amide0.1% Formic AcidNot specified0.02 - 0.05 mg/kg nih.gov

Micellar Liquid Chromatography (MLC) offers a simple and rapid alternative for the simultaneous analysis of kasugamycin and other fungicides like blasticidin S. lawdata.com.tw This technique uses a mobile phase containing a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), at a concentration above its critical micelle concentration. lawdata.com.tw The separation is achieved on a standard C18 column. lawdata.com.tw

For kasugamycin, an MLC method has been developed using an aqueous mixture of 69.3 mM SDS as the mobile phase, with detection at 210 nm. lawdata.com.tw This method allows for a total run time of less than 10 minutes, with a retention time for kasugamycin of approximately 7.15 minutes. lawdata.com.tw The technique demonstrates good linearity (r = 0.997) and achieves a limit of detection (LOD) of 0.75 µg/mL and a limit of quantitation (LOQ) of 2.2 µg/mL. lawdata.com.tw

Table 3: Micellar Liquid Chromatography Method Parameters
ParameterConditionReference
ColumnPhenomenex® Aqua 5μ C18 lawdata.com.tw
Mobile Phase69.3 mM Sodium Dodecyl Sulfate (SDS) lawdata.com.tw
Flow Rate1.0 mL/min lawdata.com.tw
Detection Wavelength210 nm lawdata.com.tw
Retention Time7.15 min lawdata.com.tw
Limit of Quantitation (LOQ)2.2 µg/mL lawdata.com.tw

Sample Preparation and Purification Strategies

Effective sample preparation is critical for reliable quantification of kasugamycin, especially in complex matrices where co-extracted substances can interfere with analysis and cause matrix effects like ion suppression in LC/MS/MS. xn--untersuchungsmter-bw-nzb.de The high polarity of kasugamycin makes its extraction with common multi-residue solvents like acetonitrile or ethyl acetate (B1210297) inefficient. xn--untersuchungsmter-bw-nzb.de

Solid-Phase Extraction (SPE) is the most common and effective technique for the cleanup and pre-concentration of kasugamycin from sample extracts. ugm.ac.idxn--untersuchungsmter-bw-nzb.de The choice of SPE sorbent is crucial and is based on the physicochemical properties of kasugamycin, which behaves as a basic compound.

Strong Cation Exchange (SCX): SCX cartridges are highly effective for purifying kasugamycin. ugm.ac.idxn--untersuchungsmter-bw-nzb.de The sorbent retains the positively charged kasugamycin, while neutral and acidic interferences are washed away. The analyte is then eluted with a solution that neutralizes the charge, such as methanol containing ammonium hydroxide. ugm.ac.idxn--untersuchungsmter-bw-nzb.de

Hydrophilic-Lipophilic Balance (HLB): HLB cartridges can be used, but may show lower cleanup efficiency for highly polar analytes when used alone. ugm.ac.idtandfonline.com They are often used in sequence with other cartridges. nih.govrsc.org

Mixed-Mode Cation Exchange (MCX): These sorbents combine reversed-phase and strong cation exchange retention mechanisms. ugm.ac.idglsciences.com MCX is effective for retaining basic compounds like kasugamycin while allowing for the removal of a broad range of interferences. glsciences.com

Consecutive SPE: For particularly challenging matrices like cereals or certain vegetables, a consecutive or "double cleanup" SPE approach is employed. ugm.ac.idrsc.org This often involves passing the extract through an HLB cartridge followed by an SCX cartridge, providing a more thorough removal of matrix components. ugm.ac.idnih.govrsc.org

The analysis of kasugamycin in diverse and complex matrices such as fruits, vegetables, cereals, and herbal medicines requires carefully optimized extraction and cleanup protocols to ensure accurate results. ugm.ac.idxn--untersuchungsmter-bw-nzb.denih.gov

The extraction process typically begins with a polar solvent. Methanol or water/methanol mixtures are commonly used, as they are effective for the highly hydrophilic kasugamycin. xn--untersuchungsmter-bw-nzb.denih.gov Adjusting the pH of the extraction solvent to an acidic condition (e.g., pH 4.5-5.5 with formic acid) can improve extraction efficiency. ugm.ac.idnih.gov For dried samples like herbal medicine, a pre-wetting step with water is essential to improve the extraction efficiency of aqueous organic solvents. ugm.ac.id

The cleanup step is critical for minimizing matrix effects, which can cause significant signal suppression or enhancement in LC/MS/MS analysis. xn--untersuchungsmter-bw-nzb.de Research shows that in raw extracts of matrices like cucumber and apple, significant signal suppression is observed. xn--untersuchungsmter-bw-nzb.de Applying a selective SPE cleanup, such as with an SCX cartridge, can effectively remove interfering matrix components, making these effects negligible. xn--untersuchungsmter-bw-nzb.de The combination of optimized extraction (e.g., methanol/water at pH 5.5) followed by a robust, often consecutive, SPE cleanup provides high recovery rates and minimizes variability, meeting the stringent needs of regulatory analysis. xn--untersuchungsmter-bw-nzb.dersc.org

Table 4: Recovery Rates of Kasugamycin in Various Matrices After Optimized Extraction and SPE Cleanup
MatrixExtraction SolventSPE CleanupAverage Recovery (%)Reference
AppleMethanolSCX81 - 85% xn--untersuchungsmter-bw-nzb.de
CucumberMethanolSCX81 - 85% xn--untersuchungsmter-bw-nzb.de
Cereals (Brown Rice, Wheat, Corn)Methanol/Water (70:30)HLB + SCX75 - 110% tandfonline.com
Herbal Medicine (A. japonica)Water (pH 4.5-5)SCX86.3 - 97.2% ugm.ac.id
Irrigation WaterNot specifiedAromatic Sulfonic Acid111.7 - 112.2% tandfonline.com
Fruits & Vegetables (6 types)Methanol/Water (70:30)HLB + SCX81.7 - 108% rsc.org

Compound Index

Table 5: List of Chemical Compounds Mentioned
Compound Name
Acetonitrile
Ammonium Hydroxide
Blasticidin S
Ethyl Acetate
Formic Acid
Kasugamycin
Kasugamycin Sulfate
Methanol
Sodium Dodecyl Sulfate (SDS)

Method Validation and Performance Parameters

The validation of analytical methods is crucial to ensure the reliability and accuracy of results for the quantification of this compound in various matrices. This process involves the evaluation of several key performance parameters, including the limits of detection and quantification, recovery rates, reproducibility, and the assessment of matrix effects.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. For kasugamycin, these limits are highly dependent on the analytical instrumentation and the complexity of the sample matrix.

An ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been established for the determination of kasugamycin in plant-derived foods, with LOQs reported to be 0.02 and 0.05 mg/kg. nih.govacs.org In another study focusing on herbal medicine, the LOQ for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was determined to be 0.04 mg/kg, with an instrument detection limit of 0.008 ng. ugm.ac.idresearchgate.netugm.ac.id For tea samples, an LC-MS/MS method demonstrated an LOQ of 0.01 ppm and an LOD of 0.005 ppm. regulations.gov In soil analysis, a method for determining kasugamycin and its metabolite kasugamycinic acid reported a demonstrated LOQ of 0.01 ppm, with the LOD taken as the concentration of the lowest calibrant, equivalent to 0.00075 ppm in soil. epa.gov

A high-performance capillary electrophoretic (HPCE) method for kasugamycin in formulated products showed an instrument detection limit of 0.44 μg/mL and a method detection limit of 0.51 μg/mL. acs.org For cereal samples, a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method established an LOQ of 4.1 µg/kg. sci-hub.runih.gov Furthermore, a high-performance liquid chromatographic (HPLC) method for analyzing kasugamycin in irrigation water set the quantitative detection limit (LOQ) at 2.2 µg/mL, which was two times higher than the method detection limit (MDL) of 1.03 µg/mL. researchgate.net

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound in Various Matrices

Analytical Method Matrix LOD LOQ
UPLC-MS/MS Plant-Derived Foods - 0.02 - 0.05 mg/kg
LC-MS/MS Herbal Medicine 0.008 ng (instrument) 0.04 mg/kg
LC-MS/MS Tea 0.005 ppm 0.01 ppm
LC-MS/MS Soil 0.00075 ppm 0.01 ppm
HPCE Formulated Products 0.51 µg/mL (method) -
HPLC-MS/MS Cereals - 4.1 µg/kg
HPLC Irrigation Water 1.03 µg/mL (MDL) 2.2 µg/mL

Recovery Rates and Reproducibility (RSD)

Recovery studies are essential for assessing the accuracy of an analytical method, indicating the proportion of the analyte that is successfully extracted and measured. Reproducibility, often expressed as the relative standard deviation (RSD), measures the precision of the method over multiple analyses.

For kasugamycin analysis in cereals using HPLC-MS/MS, recovery rates at three different fortification levels ranged from 75% to 110%, with relative standard deviations below 15%. sci-hub.runih.gov In plant-origin foods, a UPLC-MS/MS method demonstrated mean recovery rates between 75% and 102%, with RSDs of less than 20%. nih.govacs.org An LC-MS/MS method for herbal medicine reported recovery rates between 86.3% and 97.2%, with an RSD below 8.8%. researchgate.netugm.ac.id

In the analysis of vegetables, a study reported recoveries greater than 80% for kasugamycin. researchgate.net Another study on fruits and vegetables found recovery rates ranging from 81.7% to 108% with RSD values below 13%. researchgate.net For tea samples, a validated LC-MS/MS method showed recoveries within the acceptable range of 70-120%. regulations.gov The HPCE method for formulated products yielded recoveries between 99.9% and 103.2%, with RSD values from 0.57% to 2.22%. acs.org In irrigation water, an HPLC method demonstrated recoveries of 111.7% to 112.2% with RSDs below 7.0%. researchgate.net

Table 2: Recovery Rates and Reproducibility (RSD) of this compound Analysis

Analytical Method Matrix Fortification Levels Recovery Rate (%) RSD (%)
HPLC-MS/MS Cereals 4, 100, 500 µg/kg 75 - 110 < 15
UPLC-MS/MS Plant-Derived Foods 0.02 (or 0.05), 0.5, 2 mg/kg 75 - 102 < 20
LC-MS/MS Herbal Medicine - 86.3 - 97.2 < 8.8
LC-MS/MS Vegetables - > 80 -
LC-MS/MS Fruits and Vegetables 50, 100, 500 µg/kg 81.7 - 108 < 13
LC-MS/MS Tea 0.01, 2 ppm 70 - 120 -
HPCE Formulated Products - 99.9 - 103.2 0.57 - 2.22
HPLC Irrigation Water - 111.7 - 112.2 < 7.0

Matrix Effects in Analytical Quantification

Matrix effects occur when components of a sample other than the analyte of interest interfere with the analytical measurement, leading to either suppression or enhancement of the signal. This is a significant challenge in the analysis of kasugamycin, particularly in complex matrices like food and environmental samples.

In the analysis of kasugamycin in herbal medicine, different solid-phase extraction (SPE) cartridges were evaluated to mitigate matrix effects. An HLB SPE cartridge showed a matrix effect of –36%, while an SCX SPE cartridge alone and a double cleanup with HLB and SCX SPE cartridges resulted in matrix effects of –15% and +14%, respectively. ugm.ac.idugm.ac.id This indicates that the choice of cleanup method is critical in managing matrix interference.

A study on the simultaneous analysis of kasugamycin and validamycin-A in fruits and vegetables utilized a consecutive solid-phase extraction technique that minimized signal suppression/enhancement, resulting in matrix effects in the range of -12.6% to 6.11%. researchgate.net The high matrix suppression observed for kasugamycin in all vegetable matrices was significantly reduced by a 1:5 sample dilution with acetonitrile, which also led to a 100-fold improvement in sensitivity for the compound. researchgate.net The use of matrix-matched calibration standards is a common strategy to compensate for matrix effects and ensure accurate quantification. ugm.ac.id

Future Research Directions and Unresolved Questions

Elucidation of Complete Biosynthetic Pathways and Regulatory Networks

While significant strides have been made in identifying the kasugamycin (B1663007) biosynthetic gene cluster, the complete pathway and its intricate regulatory networks are not fully elucidated, presenting a key area for future investigation. nih.gov The biosynthesis of kasugamycin—composed of D-chiro-inositol, kasugamine (B1673303), and a glycine (B1666218) imine group—involves a series of complex enzymatic steps. nih.gov

Initial research identified a 22kb DNA fragment from S. kasugaensis containing seventeen open reading frames (ORFs) believed to be responsible for kasugamycin biosynthesis. jmb.or.kr This cluster includes genes for the synthesis of kasugamine, such as those encoding aminotransferase (kasA) and dNDP-glucose 4,6-dehydratase (kasD), and a glycosyltransferase (kasG) to link the kasugamine and D-chiro-inositol moieties. jmb.or.kr More recent studies have pinpointed the epimerase KasQ as the enzyme that primes the entire biosynthetic pathway by converting UDP-GlcNAc to UDP-ManNAc, challenging earlier hypotheses. nih.govmdpi.com Isotope-feeding studies have confirmed that glucosamine/UDP-GlcNH₂, not glucose/UDP-Glc, is the direct precursor for the kasugamine moiety. nih.gov

The regulatory network governing kasugamycin production is equally complex. The gene cluster contains multiple regulatory genes, including kasT, kasV, kasW, kasX, and kasQ. jmb.or.krresearchgate.netnih.gov Deletion of the regulatory gene kasT has been shown to completely abolish kasugamycin production, while its overexpression significantly increases the yield. researchgate.netnih.gov Conversely, deleting other regulatory genes like kasV, kasW, kasX, and kasS can also lead to improved production, indicating a finely tuned balance of positive and negative regulation. researchgate.netnih.gov The discrepancy in the effects of these genetic manipulations between low- and high-yielding strains suggests that regulatory strategies must be tailored and that the interplay between these regulators is still an unresolved puzzle. researchgate.netnih.gov Future work must focus on biochemically characterizing each enzyme in the pathway to map the complete sequence of reactions and unraveling the hierarchical and interconnected network of these regulatory proteins.

Table 1: Key Genes in the Kasugamycin Biosynthetic Cluster and Their Functions

Gene Proposed or Confirmed Function Reference
kasA Aminotransferase involved in kasugamine synthesis. jmb.or.kr
kasD dNDP-glucose 4,6-dehydratase, involved in converting dNDP-glucose. jmb.or.kr
kasG Glycosyltransferase that links kasugamine to D-chiro-inositol. jmb.or.kr
kasQ Epimerase that converts UDP-GlcNAc to UDP-ManNAc, initiating the pathway. nih.govmdpi.com
kasT Positive regulatory gene; its deletion abolishes production. researchgate.netnih.gov
kasV MerR-family regulatory gene; its deletion enhances production in some strains. researchgate.netnih.gov
kasW/kasX Two-component regulatory system; its deletion enhances production. researchgate.netnih.gov

Discovery and Characterization of Novel Resistance Determinants

Kasugamycin resistance is a multifaceted issue involving various mechanisms, and the discovery of novel resistance determinants remains a critical area of research. Resistance can arise from modifications to the drug's target, enzymatic inactivation of the drug, or reduced uptake into the cell. nih.govplos.orgwikipedia.org

A primary mechanism involves mutations in the 16S rRNA, the antibiotic's ribosomal target. Universally conserved residues A794 and G926 are directly involved in binding kasugamycin, and mutations at these sites confer high-level resistance. nih.govwikipedia.org Low-level resistance is often acquired through mutations in the ksgA gene, which encodes a methyltransferase responsible for methylating nucleotides A1518 and A1519 of the 16S rRNA. nih.govwikipedia.orgasm.org

Enzymatic inactivation represents another significant resistance strategy. A novel kasugamycin-specific 2'-N-acetyltransferase, encoded by the aac(2')-IIa gene, has been identified in resistant plant pathogens like Burkholderia glumae and Acidovorax avenae. nih.govnih.gov This gene has been found on mobile genetic elements, including an IncP genomic island and a novel IncP-1β plasmid, highlighting the potential for horizontal gene transfer to spread resistance. nih.govnih.gov Furthermore, genes within the kasugamycin biosynthetic cluster itself, such as kasF and kasH, have been shown to encode acetyltransferases that inactivate the antibiotic, likely serving as a self-resistance mechanism for the producing organism. nih.govmdpi.com

Recent research has also uncovered resistance mechanisms based on reduced drug uptake. Chemical-genomic screens in Escherichia coli revealed that kasugamycin hijacks peptide ABC-importers, specifically the oligopeptide permease (Opp) and dipeptide permease (Dpp) systems, to enter the cell in a process known as illicit transport. plos.orgnih.gov Deletions of these transporter genes lead to resistance. plos.org This suggests that loss-of-function mutations in homologous transporters could be an underappreciated mechanism for the development of resistance in agricultural pathogens. nih.gov Further research is needed to identify and characterize other potential resistance genes, such as ksgB and ksgD in E. coli and the Ksl and Ks2 loci in fungi, and to understand their prevalence and mechanisms in diverse bacterial populations. asm.orgcambridge.org

Table 2: Known Mechanisms of Kasugamycin Resistance

Mechanism Category Specific Determinant Function / Effect Reference
Target Site Modification Mutations in 16S rRNA (A794, G926) Prevents kasugamycin from binding to the ribosome. nih.gov
Mutations in ksgA gene Prevents methylation of 16S rRNA, leading to low-level resistance. wikipedia.orgasm.org
Enzymatic Inactivation AAC(2')-IIa enzyme Acetylates kasugamycin at the 2'-amino group, inactivating it. nih.govnih.gov
KasF/KasH enzymes Acetyltransferases from the producer strain that inactivate kasugamycin. nih.govmdpi.com
Reduced Uptake Deletion of peptide importers (Opp, Dpp) Prevents illicit transport of kasugamycin into the bacterial cell. plos.orgnih.gov

| Unknown/Other | ksgB, ksgD, Ksl, Ks2 | Loci identified in genetic screens; confer resistance through mechanisms that are not fully characterized. | asm.orgcambridge.org |

Rational Design and Synthesis of Kasugamycin Analogs with Enhanced or Targeted Activities

The chemical synthesis of kasugamycin is a complex challenge, primarily due to the structure of its multideoxy diamino sugar unit, kasugamine. chemistryviews.org However, overcoming these synthetic hurdles is crucial for the rational design of analogs with improved stability, enhanced biological properties, or novel targeted activities. chemistryviews.orgacs.org

Recent advances have led to efficient synthetic routes for both kasugamine and the complete kasugamycin molecule. acs.org One successful strategy utilizes D-fucal, a readily available compound derived from galactose, as a starting material. chemistryviews.org Key steps in this synthesis include the selective reductive cleavage of an allylic acetoxy group to form a 3-deoxyglycal intermediate, stereoselective introduction of amino groups, and a final glycosylation step to attach the kasugamine moiety to a D-inositol derivative. chemistryviews.orgacs.org The development of gram-scale synthesis of kasugamine derivatives opens the door to creating a library of related compounds for biological screening. acs.org

Future research in this area will focus on function-oriented synthesis. By understanding the structural basis of kasugamycin's interaction with its targets, researchers can design and synthesize new analogs. For example, modifying the core structure could lead to derivatives with increased potency against resistant pathogens or a broadened spectrum of activity. The insights gained from the study of other E-site binding antibiotics suggest that specific chemical moieties could be added to enhance binding or create new interactions. nih.gov This synthetic work is fundamental to developing next-generation compounds that could overcome existing resistance mechanisms or be tailored for new therapeutic or agricultural applications. nih.gov

Long-Term Ecological Impact on Environmental Microbiomes

The application of kasugamycin in agriculture raises important questions about its long-term ecological impact, particularly on the complex microbial communities in the soil. While considered to have a smaller ecological footprint than some alternatives, its effects on non-target microorganisms require further investigation. usda.gov

Studies on soil disinfestation have shown that kasugamycin can alter the soil microbiome. nih.govfrontiersin.org While it may not significantly change the predominant phyla of bacteria and fungi, it can shift the relative abundance and diversity of the microbial community. nih.gov For instance, in one study, kasugamycin treatment led to an increase in the relative abundance of Gemmatimonadetes and a higher Chao1 richness and Shannon diversity index compared to other treatments. nih.gov It has also been observed to restrain the activity of soil enzymes like urease and sucrase. nih.govfrontiersin.org However, these effects can be transient, with microbial diversity and enzyme activities recovering, particularly after the planting of a crop like cucumber. nih.gov

A significant concern is the potential for agricultural antibiotic use to promote the spread of antibiotic resistance genes (ARGs). Herbicide exposure, for example, has been shown to increase the prevalence of kasugamycin resistance genes in soil microbiomes. oup.com Although kasugamycin is not used in human medicine, the potential for cross-resistance or the mobilization of resistance determinants in environmental reservoirs is a topic that warrants long-term monitoring. usda.gov Future research must extend beyond short-term studies to assess the chronic effects of repeated kasugamycin application on soil health, the stability and function of the microbiome, and the environmental resistome. apsnet.orgd-nb.info

Detailed Molecular Mechanisms of Plant Uptake and Systemic Movement

Kasugamycin is valued in agriculture for its systemic action, meaning it can be absorbed by a plant and transported throughout its tissues to control pathogens. nih.govdhanuka.com While it is established that kasugamycin exhibits bidirectional translocation, moving from shoots to roots via the phloem and vice versa, the precise molecular mechanisms governing its uptake and transport are still being detailed. nih.govresearchgate.netfrontiersin.org

Strong evidence suggests that kasugamycin uptake is mediated by sugar transporters. researchgate.netresearchgate.net In competitive inhibition assays, the presence of D-glucose and phloridzin (a known inhibitor of sugar transport) significantly reduced kasugamycin uptake. researchgate.netnih.gov Given kasugamycin's structural components, which include an inositol (B14025) ring, it is plausible that it mimics natural sugars to gain entry into plant cells via carrier-mediated transport. nih.govresearchgate.net While these findings have provided a strong theoretical basis, a key area for future research is the identification and characterization of the specific transporter proteins involved. Pinpointing these transporters and understanding their substrate specificity at a molecular level will provide a more complete picture of how plants handle this xenobiotic compound.

Further Investigation into Non-Ribosomal Biological Targets and Their Mechanistic Basis

The primary and most well-characterized biological target of kasugamycin is the bacterial ribosome, where it binds to the 30S subunit to inhibit translation initiation. wikipedia.orgelifesciences.org However, emerging research suggests that kasugamycin may have other, non-ribosomal biological targets, opening up new avenues for understanding its full range of activities.

A notable discovery is that kasugamycin can act as a competitive inhibitor of glycoside hydrolase family 18 (GH18) chitinases, enzymes critical for organisms like fungi and insects. frontiersin.org This inhibition was observed for chitinases from a bacterium, an insect, and a human. Molecular docking studies suggest that kasugamycin binds to the substrate-binding cleft of the enzyme, with an electrostatic interaction between an amino group on kasugamycin and a conserved catalytic aspartate residue being vital for its inhibitory effect. frontiersin.org This finding is significant as it identifies a completely new class of molecular targets for kasugamycin, unrelated to protein synthesis, and suggests its potential as a scaffold for designing novel chitinase (B1577495) inhibitors. frontiersin.org

Furthermore, kasugamycin exhibits unique biological activities that distinguish it from other aminoglycosides. For instance, in Mycobacterium tuberculosis, it can decrease translational mistranslation, which is contrary to other aminoglycosides that typically increase such errors. elifesciences.orgnih.gov This activity suggests a nuanced interaction with the translational machinery that may not be solely explained by its canonical role as an initiation inhibitor. Kasugamycin has also been reported to induce the formation of unusual 61S ribosomes in E. coli, which are capable of selectively translating certain types of mRNA. wikipedia.orgelifesciences.org These distinct effects hint at additional or alternative mechanisms of action. Future investigations should focus on validating these non-ribosomal targets and exploring their mechanistic basis in detail, which could reveal new applications for kasugamycin and its derivatives.

Table 3: Compound Names Mentioned in the Article

Compound Name
2,4-dichlorophenoxyacetic acid
Blasticidin S
Carbonyl cyanide chlorophenylhydrazone (CCCP)
D-chiro-inositol
D-fucal
D-glucose
Dinitrophenol (DNP)
Fosetyl-Al
Glyphosate
Glycine
Kasugamine
Kasugamycin
Kasugamycin sulfate (B86663)
Metalaxyl
Oxytetracycline (B609801)
Paraquat
Paromomycin
Phloridzin
Polyoxin D zinc salt
Rifampicin
Streptomycin (B1217042)
Thiamethoxam
UDP-GlcNAc

Q & A

Q. What analytical methods are recommended for detecting kasugamycin sulfate residues in plant-based matrices like Achyranthes japonica?

A validated LC-MS/MS method using an amide column is optimal for polar compounds like this compound due to its retention time and sensitivity. Extraction at pH 4.5–5 followed by purification with strong cation exchange (SCX) SPE cartridges minimizes matrix interference. Validation parameters include a limit of detection (LOD) of 0.008 ng, limit of quantification (LOQ) of 0.04 mg/kg, recovery rates of 86.3–97.2%, and RSD <8.8%, compliant with Codex guidelines .

Q. What are the critical steps in sample preparation for this compound residue analysis?

Key steps include:

  • pH adjustment : Extraction at pH 4.5–5 to stabilize kasugamycin’s ionizable groups (carboxylic acid pKa1 = 3.23; primary amine pKa2 = 7.73) .
  • SPE cartridge selection : SCX cartridges outperform silica and HLB due to reduced matrix effects (+14% vs. –15% for double cleanup) .
  • Elution optimization : Use 10 mL methanol or pure water for >93% dissolution rates, though matrix overloading may require SCX substitution .

Q. How are method validation parameters (e.g., LOD, recovery) determined for this compound assays?

Validation follows Codex guidelines:

  • Linearity : Correlation coefficient (R²) >0.99 across a calibration range.
  • Recovery : Spiked samples analyzed to ensure 86.3–97.2% recovery.
  • Precision : Relative standard deviation (RSD) <8.8% across replicates .

Advanced Research Questions

Q. How can researchers resolve matrix interference challenges during this compound analysis in complex herbal matrices?

Matrix effects are mitigated through:

  • SPE optimization : SCX cartridges reduce interference by selectively retaining cationic analytes, unlike silica (overloading) or HLB (low efficiency) .
  • Matrix-matched calibration : Compensates for ion suppression/enhancement by diluting standards in blank matrix extracts .
  • Column selection : Amide columns provide superior retention and peak shape compared to C18 (rapid elution) or HILIC (peak tailing) .

Q. What experimental design considerations are critical when comparing SPE cartridges for kasugamycin purification?

  • Loading volume : Test incremental volumes to identify overloading thresholds (e.g., silica cartridges fail at high loads).
  • Elution solvents : Evaluate methanol vs. water; 10 mL methanol achieves 93.2% dissolution but may require SCX substitution for complex matrices .
  • pH-dependent binding : Adjust loading pH to align with kasugamycin’s ionization state (e.g., pH 4.5–5 enhances SCX retention) .

Q. How do contradictory findings in SPE cartridge efficiency impact method development?

Discrepancies arise from matrix-specific interactions. For example:

  • Silica SPE : Overloading occurs in A. japonica due to high interferent content, but works for simpler matrices like soil .
  • HLB + SCX double cleanup : Reduces matrix effects (–15%) but increases complexity vs. standalone SCX (+14%) . Resolution involves iterative testing with spiked recovery studies and selectivity assessments .

Q. What strategies improve sensitivity and selectivity in LC-MS/MS methods for this compound?

  • Column chemistry : Amide columns enhance retention of polar compounds via hydrophilic interactions .
  • Ion pairing agents : Avoided to prevent instrument contamination; instead, leverage kasugamycin’s inherent charge at optimal pH .
  • Selective ion monitoring : Use precursor/product ion transitions (e.g., m/z 409 → 173) to minimize co-eluting interferents .

Data Contradiction and Analysis

Q. How should researchers interpret conflicting data on kasugamycin’s SPE cartridge performance across studies?

  • Contextual factors : Soil/pepper studies report success with MCX cartridges, while A. japonica requires SCX due to higher interferent load .
  • Method transferability : Validate cartridges under matrix-matched conditions before adoption .
  • Statistical rigor : Use t-tests to assess significance of recovery rate variations (e.g., SCX vs. double cleanup) .

Q. Why do kasugamycin recovery rates vary between methanol and water elution in silica SPE?

Methanol’s polarity may insufficiently displace kasugamycin from silica’s active sites, while water’s high polarity improves elution but risks analyte loss via overloading. SCX cartridges circumvent this via pH-dependent ionic interactions .

Methodological Optimization

Q. What steps ensure robustness in kasugamycin residue analysis when scaling to new plant matrices?

  • Pre-screening : Assess interferent profiles via untargeted LC-MS.
  • SPE cartridge trials : Test silica, HLB, SCX, and combinations.
  • Matrix effect assessment : Compare slopes of solvent-based vs. matrix-matched calibrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.